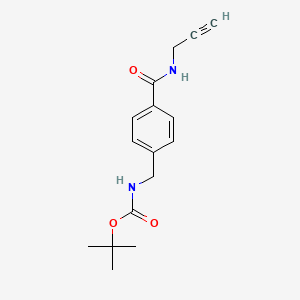![molecular formula C14H19NO B13463816 [5-(2-Methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13463816.png)
[5-(2-Methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-(2-Methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol: is a complex organic compound characterized by its unique bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [5-(2-Methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclization of a suitable precursor to form the bicyclic core, followed by functionalization to introduce the methanol group. Reaction conditions often include the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques such as chromatography, and rigorous quality control measures to ensure consistency in the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, hydroxyl groups, nucleophiles such as amines or thiols.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural features may impart specific biological activities, making it a candidate for drug discovery and development.
Industry: In industrial applications, the compound can be used in the synthesis of specialty chemicals, polymers, and advanced materials. Its reactivity and functional groups make it a versatile component in various chemical processes.
Wirkmechanismus
The mechanism by which [5-(2-Methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol exerts its effects is primarily through its interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets and influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
[5-(2-Methylphenyl)-3-azabicyclo[3.1.1]heptane]: Lacks the methanol group, resulting in different reactivity and biological activity.
[5-(2-Methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]amine:
Uniqueness: The presence of the methanol group in [5-(2-Methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol imparts unique chemical properties, such as increased polarity and the ability to participate in hydrogen bonding. These features can enhance its solubility in polar solvents and influence its interactions with biological targets, distinguishing it from similar compounds.
Eigenschaften
Molekularformel |
C14H19NO |
|---|---|
Molekulargewicht |
217.31 g/mol |
IUPAC-Name |
[5-(2-methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol |
InChI |
InChI=1S/C14H19NO/c1-11-4-2-3-5-12(11)14-6-13(7-14,10-16)8-15-9-14/h2-5,15-16H,6-10H2,1H3 |
InChI-Schlüssel |
YZDGNVAQJXHWFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C23CC(C2)(CNC3)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(2-chloro-4-fluorophenyl)-2-methylcyclopropyl]methanol, Mixture of diastereomers](/img/structure/B13463739.png)
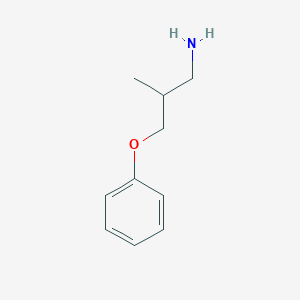
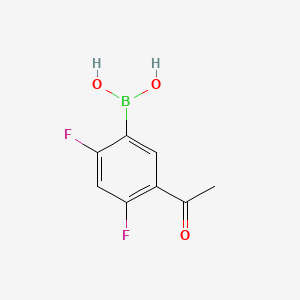
![2-{4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}propanoic acid](/img/structure/B13463748.png)
![rac-tert-butyl (3aR,6S,6aR)-6-methyl-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate](/img/structure/B13463750.png)
![Methyl({[4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl})amine hydrochloride](/img/structure/B13463756.png)
![N-[(thiophen-2-yl)methyl]oxolan-3-amine hydrochloride](/img/structure/B13463758.png)
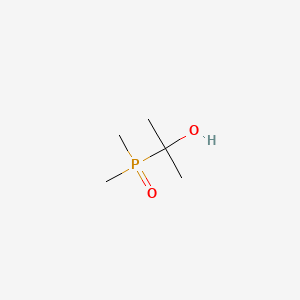


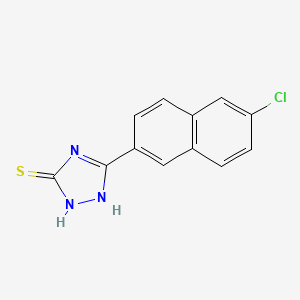
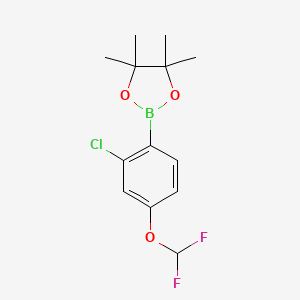
![ethyl({[(2S)-piperidin-2-yl]methyl})amine](/img/structure/B13463801.png)
